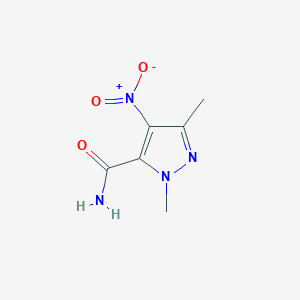

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Overview

Description

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid with appropriate amines under acidic conditions can yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases .

Medicine

The compound is being investigated as a precursor for developing pharmaceutical agents targeting diseases characterized by oxidative stress and inflammation. Its ability to inhibit specific enzymes involved in these processes highlights its potential therapeutic roles.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its chemical properties allow it to serve as an effective intermediate in synthesizing various industrially relevant compounds.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound significantly reduced bacterial growth in several strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could inhibit specific pro-inflammatory cytokines, suggesting its use in treating chronic inflammatory conditions .

- Pharmaceutical Development : The compound has been tested as part of drug development programs targeting cancer cells. Preliminary results showed promising antiproliferative effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

- 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine

Uniqueness

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxamide groups allows for diverse chemical reactivity and potential biological activity .

Biological Activity

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a range of effects, particularly in antimicrobial and anticancer research. The structural features of this compound, including the nitro group and carboxamide functionality, contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.01 | Significant cytotoxicity |

| HepG2 (Liver) | 0.03 | Induces apoptosis |

| A549 (Lung) | 26 | Growth inhibition |

These findings suggest that compounds with a pyrazole scaffold can effectively inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, potentially making it a candidate for antibiotic development .

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. The results indicated that compounds similar to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of several pyrazole derivatives. The study found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

Basic Synthesis Methodology

The synthesis of pyrazole carboxamide derivatives typically involves cyclocondensation of β-keto esters or acetoacetates with hydrazines, followed by functionalization (e.g., nitration, alkylation). For This compound , a plausible route includes:

Cyclocondensation : React ethyl acetoacetate with methylhydrazine to form the pyrazole core.

Nitration : Introduce the nitro group at the 4-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).

Carboxamide Formation : Hydrolysis of the ester to carboxylic acid, followed by coupling with ammonia or amines.

Optimization Tips :

- Use anhydrous conditions for nitration to avoid byproducts.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Example Protocol :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, methylhydrazine, EtOH, reflux (12 h) | 75% | 95% |

| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C (2 h) | 60% | 90% |

| Carboxamide Formation | NH₃ (g), DMF, 80°C (6 h) | 65% | 92% |

Q. How should researchers characterize the physicochemical properties of this compound to assess drug-likeness?

Basic Characterization

Key parameters include:

- LogP (1.60) : Determined via shake-flask method or HPLC retention time.

- Polar Surface Area (PSA: 106.73 Ų) : Calculated using software like Molinspiration.

- Solubility : Test in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy.

- Thermal Stability : Differential Scanning Calorimetry (DSC) for melting point (mp) and decomposition analysis .

Drug-Likeness Criteria :

| Property | Target Range | Observed Value |

|---|---|---|

| LogP | ≤5 | 1.60 |

| Molecular Weight | ≤500 Da | 212.21 g/mol |

| H-bond Donors | ≤5 | 2 |

| H-bond Acceptors | ≤10 | 5 |

Q. What analytical techniques are recommended for confirming the structural integrity and purity of synthesized this compound?

Basic Analytical Workflow :

NMR Spectroscopy :

- ¹H NMR : Confirm substitution patterns (e.g., methyl groups at 1,3-positions).

- ¹³C NMR : Identify carbonyl (C=O) and nitro (NO₂) carbons.

IR Spectroscopy : Detect characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).

Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 214.

X-ray Crystallography (if crystalline): Resolve 3D structure and confirm nitro group orientation .

Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages.

Q. What strategies can be employed to resolve contradictions in reported biological activity data for pyrazole-5-carboxamide derivatives?

Advanced Data Analysis

Reproducibility Checks :

- Validate assays under standardized conditions (e.g., cell line passage number, incubation time).

- Include positive controls (e.g., doxorubicin for cytotoxicity).

Mechanistic Studies :

- Use molecular docking (AutoDock Vina) to compare binding modes across conflicting studies.

- Perform kinetic assays (e.g., IC₅₀ determination) to rule off-target effects.

Meta-Analysis :

- Compare structural analogs (e.g., nitro vs. amino substituents) to identify SAR trends.

- Cross-reference with databases like PubChem for bioactivity consensus .

Case Study :

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with potential therapeutic targets?

Advanced Computational Methods

Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., DHFR, COX-2).

Docking Workflow :

- Protein Preparation : Retrieve PDB structures (e.g., 1KMS for DHFR), remove water, add hydrogens.

- Ligand Preparation : Optimize 3D geometry (Avogadro) and assign charges (Gasteiger).

- Grid Generation : Define active site coordinates (e.g., AutoGrid).

- Docking Runs : Use AutoDock Vina (exhaustiveness = 32) to generate 50 poses.

Validation : Compare docking scores with known inhibitors (e.g., methotrexate for DHFR) .

Example Docking Results :

| Compound | Docking Score (kcal/mol) | Key Interactions (Residues) |

|---|---|---|

| This compound | -8.2 | Asp27 (H-bond), Phe31 (π-π stacking) |

| Doxorubicin (Reference) | -9.1 | Arg52, Leu54 |

Q. What are the key considerations in developing structure-activity relationship (SAR) models for nitro-substituted pyrazole carboxamides?

Advanced SAR Modeling

Substituent Effects :

- Nitro group orientation (para vs. meta) impacts steric and electronic interactions.

- Methyl groups at 1,3-positions enhance metabolic stability.

QSAR Parameters :

- Use CoMFA/CoMSIA to map electrostatic and hydrophobic fields.

- Calculate descriptors (e.g., molar refractivity, dipole moment) via Gaussian08.

Validation :

Properties

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(6(7)11)9(2)8-3/h1-2H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBSZJXVQEBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361191 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78208-58-9 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.